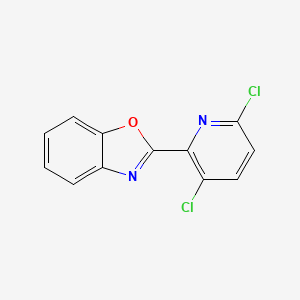![molecular formula C18H15NO5 B5602922 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5602922.png)
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a compound with potential applications in various fields due to its chemical structure and properties. The compound is related to the chromene family, known for their significant biological activities.
Synthesis Analysis
A novel approach towards the synthesis of a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, has been described, involving multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid (Lichitsky, Komogortsev, & Melekhina, 2021).
Molecular Structure Analysis
The molecular structure of related compounds such as p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside has been determined using X-ray diffraction analysis, which can offer insights into the structure of this compound (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which are functionally similar to the compound , exhibit a linearly extended conformation in their crystal structure. This insight may help understand the chemical reactivity of this compound (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Physical Properties Analysis
The synthesis and crystallization conditions can provide valuable information about the physical properties of these compounds. For example, the synthesis conditions of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveal aspects of solubility and crystallization (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Properties Analysis
The antibacterial effects of similar compounds, such as synthesized derivatives of 4-hydroxy-chromen-2-one, indicate potential chemical properties of this compound. These derivatives have shown high levels of antibacterial activity, suggesting similar potentials for our compound of interest (Behrami & Dobroshi, 2019).
Scientific Research Applications
Antibacterial Applications
Research has demonstrated the antibacterial efficacy of compounds related to 2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and reported significant bacteriostatic and bactericidal activities against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus, suggesting potential for developing new antibacterial agents (Behrami & Dobroshi, 2019). Similarly, Hamdi et al. (2012) synthesized new coumarin derivatives and found them to be more active against E. coli, S. aureus, and B. subtilis than standard references, highlighting the antimicrobial potential of such compounds (Hamdi et al., 2012).
Antioxidant Applications
Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, finding that certain derivatives exhibited excellent antioxidant properties when compared to ascorbic acid, indicating their potential as antioxidant agents (Kadhum et al., 2011). Čačić et al. (2010) also synthesized Schiff’s bases and thiazolidine-4-ones bearing hydroxyl groups on the phenyl ring and found that they showed significant antioxidant activity, further supporting the antioxidant applications of these compounds (Čačić et al., 2010).
Neuroprotective Applications
Sameem et al. (2017) synthesized novel pyrano[3,2-c]chromene derivatives and evaluated them against acetylcholinesterase and butylcholinesterase, finding significant inhibitory activity. Compound 6c, in particular, showed high acetylcholinesterase inhibitory activity and significant neuroprotective effects against H2O2-induced PC12 oxidative stress, indicating the potential of these compounds in neuroprotection and the treatment of neurodegenerative diseases (Sameem et al., 2017).
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-12-4-2-11(3-5-12)17-9-15(20)14-8-13(23-10-18(19)21)6-7-16(14)24-17/h2-9H,10H2,1H3,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDIPSUZPLKYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5602854.png)
![5-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-5-oxo-1-phenylpentan-1-one](/img/structure/B5602859.png)
![1-{5-[(2-naphthyloxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5602863.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5602865.png)
![3-{2-[(2-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5602870.png)
![N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5602876.png)
![1-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5602878.png)
![3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}propanoic acid](/img/structure/B5602895.png)

![methyl 4-[(3,4-dimethoxybenzoyl)oxy]-3-methoxybenzoate](/img/structure/B5602905.png)

![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)